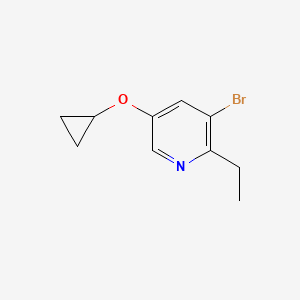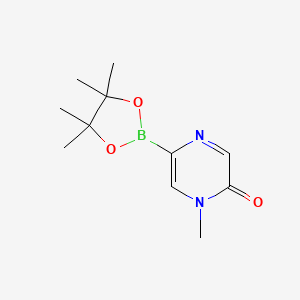
N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol This compound is known for its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring
Métodos De Preparación
The synthesis of N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide typically involves several steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the reaction of 4-tert-butoxyphenol with cyclopropyl bromide to form 4-tert-butoxy-2-cyclopropoxyphenol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonamide group to other functional groups, such as amines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of sulfonamide-containing molecules with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The tert-butoxy and cyclopropoxy groups may contribute to the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
N-(4-Tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide can be compared with other sulfonamide-containing compounds, such as:
N-(4-Tert-butoxyphenyl)methanesulfonamide: Lacks the cyclopropoxy group, which may affect its chemical properties and biological activity.
N-(4-Cyclopropoxyphenyl)methanesulfonamide: Lacks the tert-butoxy group, which may influence its solubility and reactivity.
N-(4-Methoxyphenyl)methanesulfonamide: Contains a methoxy group instead of the tert-butoxy group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C14H21NO4S |
|---|---|
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
N-[2-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-14(2,3)19-11-7-8-12(15-20(4,16)17)13(9-11)18-10-5-6-10/h7-10,15H,5-6H2,1-4H3 |
Clave InChI |
KQRSQDJFVSMZIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


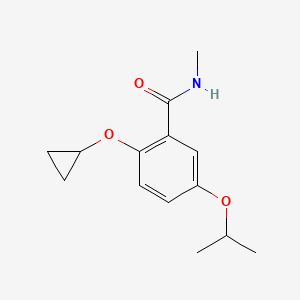
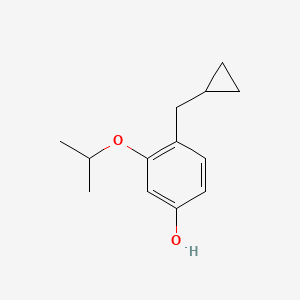
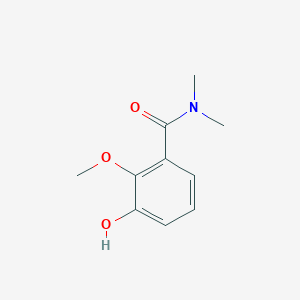
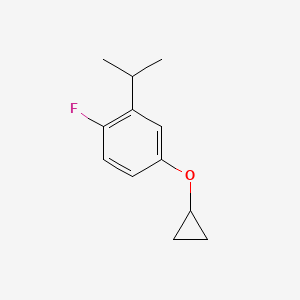

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
